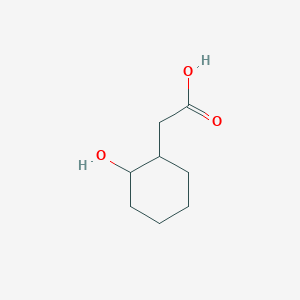

2-(2-Hydroxycyclohexyl)acetic acid

Description

BenchChem offers high-quality 2-(2-Hydroxycyclohexyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Hydroxycyclohexyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-hydroxycyclohexyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c9-7-4-2-1-3-6(7)5-8(10)11/h6-7,9H,1-5H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRYQHECIEBLERJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CC(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20969266 |

Source

|

| Record name | (2-Hydroxycyclohexyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20969266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5426-58-4 |

Source

|

| Record name | NSC14292 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14292 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Hydroxycyclohexyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20969266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(2-Hydroxycyclohexyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 2-(2-Hydroxycyclohexyl)acetic acid. Due to the limited availability of published data for this specific compound, this document combines reported values, predicted data, and extrapolated methodologies from closely related analogues to offer a thorough resource. All quantitative data is presented in clear, tabular formats, and a proposed experimental workflow is provided with a corresponding visualization.

Core Chemical Properties

2-(2-Hydroxycyclohexyl)acetic acid, a derivative of cyclohexane, possesses both a hydroxyl and a carboxylic acid functional group, suggesting a range of chemical reactivities and potential biological interactions. Its core physicochemical properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-(2-hydroxycyclohexyl)acetic acid | N/A |

| CAS Number | 5426-58-4, 69198-05-6 | [1] |

| Molecular Formula | C8H14O3 | [1] |

| Molecular Weight | 158.19 g/mol | [1] |

| Boiling Point | 326.4 °C at 760 mmHg | N/A |

| Density | 1.166 g/cm³ | N/A |

| pKa (Predicted) | ~4.65 | N/A |

| Melting Point | Not available | N/A |

| Solubility | Not available | N/A |

Experimental Protocols

While specific experimental data for 2-(2-Hydroxycyclohexyl)acetic acid is scarce in the reviewed literature, a plausible synthetic route can be extrapolated from the synthesis of analogous compounds, such as trans-[(2-Hydroxycyclohexyl)thio]acetic acid[2]. The following proposed protocol outlines a method for the synthesis and purification of 2-(2-Hydroxycyclohexyl)acetic acid.

Proposed Synthesis of 2-(2-Hydroxycyclohexyl)acetic Acid

This proposed synthesis involves the reaction of cyclohexene oxide with a suitable acetate-enolate equivalent, followed by hydrolysis.

Materials:

-

Cyclohexene oxide

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

tert-Butyl acetate

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Magnesium sulfate (MgSO4), anhydrous

-

Sodium bicarbonate (NaHCO3), saturated solution

-

Brine (saturated NaCl solution)

Protocol:

-

Enolate Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve diisopropylamine in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium dropwise via the dropping funnel, maintaining the temperature below -70 °C. Stir the resulting lithium diisopropylamide (LDA) solution for 30 minutes at -78 °C.

-

To this LDA solution, add tert-butyl acetate dropwise, ensuring the temperature remains at -78 °C. Stir the reaction mixture for 1 hour to ensure complete formation of the lithium enolate of tert-butyl acetate.

-

Ring Opening of Epoxide: Add cyclohexene oxide to the enolate solution at -78 °C. Allow the reaction to warm slowly to room temperature and stir overnight.

-

Work-up and Hydrolysis: Quench the reaction by the slow addition of water. Acidify the mixture to a pH of approximately 1 with concentrated HCl. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

-

Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude 2-(2-Hydroxycyclohexyl)acetic acid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the final product.

Experimental Workflow Visualization

The following diagram illustrates the proposed workflow for the synthesis and purification of 2-(2-Hydroxycyclohexyl)acetic acid.

Caption: Proposed workflow for the synthesis and purification of 2-(2-Hydroxycyclohexyl)acetic acid.

Biological Activity and Signaling Pathways

A comprehensive search of the scientific literature did not yield any specific studies on the biological activity or signaling pathways associated with 2-(2-Hydroxycyclohexyl)acetic acid. The presence of the carboxylic acid and hydroxyl functional groups suggests that the molecule could potentially interact with biological systems, for instance, by mimicking endogenous ligands or by acting as a building block in medicinal chemistry for the synthesis of more complex molecules. However, without experimental data, any discussion of its biological role would be purely speculative. Further research is required to elucidate any potential therapeutic or biological effects of this compound.

Spectral Data

¹H NMR Spectroscopy (Predicted):

-

Broad singlet (1H): Corresponding to the carboxylic acid proton (COOH), typically in the range of 10-13 ppm.

-

Broad singlet (1H): Corresponding to the hydroxyl proton (OH).

-

Multiplets (1H each): For the protons on the carbons bearing the hydroxyl group and the acetic acid substituent.

-

Multiplets (8H): A complex series of signals corresponding to the remaining methylene protons of the cyclohexane ring.

-

A doublet of doublets or a multiplet (2H): For the methylene protons of the acetic acid moiety.

¹³C NMR Spectroscopy (Predicted):

-

~170-180 ppm: Carbonyl carbon of the carboxylic acid.

-

~65-75 ppm: Carbon of the cyclohexane ring attached to the hydroxyl group.

-

~30-45 ppm: Carbon of the cyclohexane ring attached to the acetic acid group and the methylene carbon of the acetic acid group.

-

~20-35 ppm: Remaining methylene carbons of the cyclohexane ring.

FT-IR Spectroscopy (Predicted):

-

Broad absorption band from 2500-3300 cm⁻¹: Characteristic of the O-H stretching vibration of the carboxylic acid.

-

Strong, sharp absorption band around 1700-1725 cm⁻¹: Due to the C=O stretching of the carboxylic acid.

-

Broad absorption band around 3200-3600 cm⁻¹: Corresponding to the O-H stretching of the alcohol.

-

Absorption bands in the 2850-2950 cm⁻¹ region: C-H stretching of the cyclohexane and acetic acid methylene groups.

This technical guide provides a summary of the currently available information on 2-(2-Hydroxycyclohexyl)acetic acid for the scientific community. The notable gaps in the experimental data, particularly concerning its biological activity and detailed synthesis, highlight opportunities for future research in this area.

References

An In-depth Technical Guide to the Molecular Structure of 2-(2-Hydroxycyclohexyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological relevance of 2-(2-Hydroxycyclohexyl)acetic acid. This document consolidates available data on its various isomers, offers a detailed experimental protocol for its synthesis, and presents key physicochemical and spectroscopic data in a structured format. Particular attention is given to the potential biological activities of this compound and its isomers, including a discussion of the role of related compounds as histone deacetylase (HDAC) inhibitors. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

2-(2-Hydroxycyclohexyl)acetic acid is a carbocyclic compound featuring a cyclohexane ring substituted with a hydroxyl group and an acetic acid moiety at adjacent positions. The presence of two stereocenters at positions 1 and 2 of the cyclohexane ring gives rise to cis and trans diastereomers, each existing as a pair of enantiomers. The structural arrangement of the hydroxyl and acetic acid groups plays a crucial role in determining the molecule's physicochemical properties and biological activity. While its isomers, particularly the 4-hydroxy derivative, have been investigated for their role as histone deacetylase (HDAC) inhibitors, the specific biological functions of 2-(2-Hydroxycyclohexyl)acetic acid are an area of ongoing research. This guide aims to provide a detailed technical understanding of this molecule to facilitate further investigation and application.

Molecular Structure and Isomerism

The core structure of 2-(2-Hydroxycyclohexyl)acetic acid consists of a cyclohexane ring with a hydroxyl (-OH) group on one carbon and a carboxymethyl (-CH₂COOH) group on an adjacent carbon. The relative orientation of these two substituents gives rise to two diastereomers: cis and trans.

-

cis-2-(2-Hydroxycyclohexyl)acetic acid: The hydroxyl and acetic acid groups are on the same side of the cyclohexane ring.

-

trans-2-(2-Hydroxycyclohexyl)acetic acid: The hydroxyl and acetic acid groups are on opposite sides of the cyclohexane ring.

Each of these diastereomers is chiral and can exist as a pair of enantiomers. The specific stereochemistry significantly influences the molecule's three-dimensional conformation and its interaction with biological targets.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for 2-(2-Hydroxycyclohexyl)acetic acid and its isomers is presented below. It is important to note that experimental data for the specific 2-hydroxy isomer is limited in publicly available literature; therefore, some data is derived from closely related compounds and computational predictions.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₃ | [1] |

| Molecular Weight | 158.19 g/mol | [1] |

| CAS Number | 69198-05-6 (isomer unspecified) | [1] |

| Boiling Point | 326.4 °C (for 4-hydroxy isomer) | [2] |

| XLogP3 | 0.7 (for 2-hydroxy-2-(1-hydroxycyclohexyl)acetic acid, a related isomer) | [3] |

Spectroscopic Data

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl ring protons, the methylene protons of the acetic acid group, and the methine proton attached to the hydroxyl-bearing carbon. The coupling constants between the protons on C1 and C2 would be indicative of the cis or trans stereochemistry.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the carbons bearing the hydroxyl and carboxylic acid groups would be particularly informative.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid and the alcohol. A sharp, strong peak around 1700-1725 cm⁻¹ corresponding to the C=O stretching of the carboxylic acid group would also be prominent.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of water, carbon dioxide, and cleavage of the cyclohexane ring.

Experimental Protocols

A common route for the synthesis of 2-(2-Hydroxycyclohexyl)acetic acid involves the hydrolysis of its corresponding lactone, 3-oxabicyclo[4.4.0]decan-4-one. The synthesis of a related thio-analog provides a procedural basis that can be adapted.

Synthesis of trans-[(2-Hydroxycyclohexyl)thio]acetic acid (Analogous Procedure)

This protocol describes the synthesis of a similar compound and can serve as a template for the synthesis of 2-(2-Hydroxycyclohexyl)acetic acid, likely by substituting mercaptoacetic acid with a suitable carbanionic equivalent of acetic acid.

Materials:

-

Cyclohexene oxide

-

Mercaptoacetic acid

-

Sodium methoxide

-

Methanol

-

Concentrated hydrochloric acid

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Brine

Procedure:

-

A solution of sodium methoxide in methanol is prepared and cooled in an ice bath.

-

Mercaptoacetic acid is added to the cooled sodium methoxide solution.

-

After stirring for 20 minutes, cyclohexene oxide is added slowly over 20 minutes.

-

The ice bath is removed, and the reaction mixture is stirred at room temperature for 4 hours.

-

The reaction mixture is then poured into a mixture of water, concentrated hydrochloric acid, and brine.

-

The aqueous mixture is extracted three times with diethyl ether.

-

The combined ether extracts are washed twice with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the product.[4]

Logical Workflow for the Synthesis of 2-(2-Hydroxycyclohexyl)acetic acid via Lactone Hydrolysis:

Caption: Synthetic pathway to cis-2-(2-Hydroxycyclohexyl)acetic acid.

Biological Activity and Signaling Pathways

While direct and extensive studies on the biological activity of 2-(2-Hydroxycyclohexyl)acetic acid are limited, its structural isomer, 2-(4-Hydroxycyclohexyl)acetic acid, has been identified as a histone deacetylase (HDAC) inhibitor.[2] HDAC inhibitors are a class of compounds that interfere with the function of histone deacetylases, enzymes that play a crucial role in gene expression regulation.

Histone Deacetylase Inhibition

Histone deacetylases remove acetyl groups from lysine residues on histone proteins, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, HDAC inhibitors promote histone acetylation, resulting in a more relaxed chromatin state that allows for gene transcription. This mechanism is a key area of investigation in cancer therapy, as it can lead to the re-expression of tumor suppressor genes.

Potential Signaling Pathways

Given the known activity of its isomer, it is plausible that 2-(2-Hydroxycyclohexyl)acetic acid could also modulate cellular signaling pathways, potentially through HDAC inhibition or other mechanisms. A general representation of how an HDAC inhibitor might influence a cancer cell's fate is depicted below.

Caption: Potential mechanism of action via HDAC inhibition.

Conclusion

2-(2-Hydroxycyclohexyl)acetic acid presents an interesting molecular scaffold with potential for further exploration in medicinal chemistry and drug discovery. The presence of stereoisomers with distinct three-dimensional structures offers opportunities for stereoselective synthesis and evaluation of their differential biological activities. While current data on the specific 2-hydroxy isomer is sparse, the known activity of the 4-hydroxy isomer as an HDAC inhibitor provides a strong rationale for investigating the therapeutic potential of this compound class. This technical guide serves as a foundational resource to encourage and support further research into the synthesis, characterization, and biological evaluation of 2-(2-Hydroxycyclohexyl)acetic acid and its derivatives. Future work should focus on obtaining comprehensive experimental data for the individual isomers to fully elucidate their structure-activity relationships.

References

An In-depth Technical Guide to the Synthesis of 2-(2-Hydroxycyclohexyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-(2-Hydroxycyclohexyl)acetic acid, a valuable intermediate in pharmaceutical development. The document details two core synthetic strategies, presenting quantitative data, step-by-step experimental protocols, and visual representations of the reaction workflows.

Overview of Synthetic Pathways

The synthesis of 2-(2-Hydroxycyclohexyl)acetic acid can be effectively achieved through two principal routes:

-

Pathway 1: Catalytic Hydrogenation of 2-Hydroxyphenylacetic Acid. This is a robust and widely applicable method that involves the reduction of the aromatic ring of the readily available starting material, 2-hydroxyphenylacetic acid. The choice of catalyst is critical to ensure selective hydrogenation of the phenyl ring without affecting the carboxylic acid moiety.

-

Pathway 2: Ring-Opening of Cyclohexene Oxide via a Reformatsky-type Reaction. This approach utilizes the nucleophilic attack of an organozinc reagent, derived from an α-haloacetate, on cyclohexene oxide. This method offers a direct route to the target molecule from simple precursors.

A potential subsequent reaction for 2-(2-Hydroxycyclohexyl)acetic acid is an intramolecular cyclization to form the corresponding lactone, particularly under acidic conditions. Understanding the conditions for this lactonization is crucial for controlling the desired product outcome.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the described synthetic pathways. Please note that specific yields can vary based on the precise reaction conditions and scale.

| Pathway | Starting Material(s) | Key Reagents | Catalyst | Typical Yield (%) | Reference(s) for similar reactions |

| Catalytic Hydrogenation | 2-Hydroxyphenylacetic Acid | Hydrogen (H₂) | Rhodium on Carbon (Rh/C) | 85-95 | [1][2] |

| Ruthenium on Carbon (Ru/C) | 80-90 | [3][4] | |||

| Platinum on Carbon (Pt/C) | 75-85 | [5][6] | |||

| Reformatsky-type Reaction | Cyclohexene Oxide, Ethyl bromoacetate | Zinc (Zn) | - | 60-75 | [7][8] |

| Lactonization (Intramolecular) | 2-(2-Hydroxycyclohexyl)acetic acid | Acid catalyst (e.g., p-toluenesulfonic acid) | - | >90 | [9] |

Experimental Protocols

Pathway 1: Catalytic Hydrogenation of 2-Hydroxyphenylacetic Acid

This protocol describes the synthesis of 2-(2-Hydroxycyclohexyl)acetic acid via the catalytic hydrogenation of 2-hydroxyphenylacetic acid using Rhodium on Carbon as the catalyst.

Materials:

-

2-Hydroxyphenylacetic acid

-

5% Rhodium on activated carbon (Rh/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂)

-

Filter aid (e.g., Celite®)

-

Rotary evaporator

-

High-pressure hydrogenation reactor (e.g., Parr apparatus)

Procedure:

-

In a high-pressure reactor vessel, dissolve 2-hydroxyphenylacetic acid (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Carefully add 5% Rhodium on carbon catalyst (typically 1-5 mol% of the substrate).

-

Seal the reactor and purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C) for 12-24 hours, or until hydrogen uptake ceases.

-

Monitor the reaction progress by techniques such as TLC, GC-MS, or NMR spectroscopy.

-

Upon completion, carefully vent the hydrogen gas and purge the reactor with an inert gas.

-

Filter the reaction mixture through a pad of filter aid to remove the catalyst. Wash the filter cake with the reaction solvent.

-

Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to yield the crude 2-(2-Hydroxycyclohexyl)acetic acid.

-

The product can be further purified by recrystallization or chromatography if necessary.

Pathway 2: Ring-Opening of Cyclohexene Oxide via a Reformatsky-type Reaction

This protocol outlines the synthesis of ethyl 2-(2-hydroxycyclohexyl)acetate, the ester precursor to the target acid, using a Reformatsky-type reaction.

Materials:

-

Cyclohexene oxide

-

Ethyl bromoacetate

-

Activated Zinc dust

-

Anhydrous Tetrahydrofuran (THF) or Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add activated zinc dust (1.5 eq).

-

Add a small crystal of iodine to activate the zinc, if necessary.

-

Add anhydrous THF or diethyl ether to the flask.

-

In the dropping funnel, prepare a solution of cyclohexene oxide (1.0 eq) and ethyl bromoacetate (1.2 eq) in the same anhydrous solvent.

-

Add a small portion of the solution from the dropping funnel to the zinc suspension and gently heat to initiate the reaction.

-

Once the reaction has started (indicated by a color change and/or gentle reflux), add the remaining solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours.

-

Cool the reaction mixture to room temperature and then quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(2-hydroxycyclohexyl)acetate.

-

Purify the ester by column chromatography on silica gel.

-

Hydrolysis of the Ester: The purified ester is then hydrolyzed to the carboxylic acid by refluxing with an aqueous solution of a base (e.g., NaOH or KOH), followed by acidification with a mineral acid (e.g., HCl).

Mandatory Visualizations

The following diagrams illustrate the described synthetic pathways and logical relationships.

Caption: Overview of the main synthetic pathways to 2-(2-Hydroxycyclohexyl)acetic acid.

Caption: Experimental workflow for the catalytic hydrogenation of 2-hydroxyphenylacetic acid.

Caption: Experimental workflow for the Reformatsky-type synthesis pathway.

References

- 1. Highly Selective Hydrogenation of C═C Bonds Catalyzed by a Rhodium Hydride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. Ruthenium on Carbonaceous Materials for the Selective Hydrogenation of HMF - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enhanced hydrogenation of olefins and ketones with a ruthenium complex covalently anchored on graphene oxide - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 5. future4200.com [future4200.com]

- 6. reddit.com [reddit.com]

- 7. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 8. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 9. Carboxylic Acid Directed γ-Lactonization of Unactivated Primary C–H Bonds Catalyzed by Mn Complexes: Application to Stereoselective Natural Product Diversification - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Profile of 2-(2-Hydroxycyclohexyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, comprehensive experimental spectroscopic data for 2-(2-Hydroxycyclohexyl)acetic acid (CAS: 69198-05-6) is limited. This guide provides a detailed, predicted spectroscopic profile based on the known characteristics of its constituent functional groups: a carboxylic acid and a secondary alcohol on a cyclohexane ring. The experimental protocols described are generalized for a compound of this nature.

Chemical Structure and Identifiers

-

Systematic Name: 2-(2-Hydroxycyclohexyl)acetic acid

-

Molecular Formula: C₈H₁₄O₃[1]

-

Molecular Weight: 158.19 g/mol [1]

-

CAS Number: 69198-05-6[1]

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic signatures for 2-(2-Hydroxycyclohexyl)acetic acid. These predictions are derived from established principles of NMR, IR, and Mass Spectrometry for its functional groups.

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to show signals corresponding to the acidic proton, the proton on the carbon bearing the hydroxyl group, the proton on the carbon bearing the acetic acid group, and the methylene protons of the cyclohexane ring.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Carboxylic Acid (-COOH) | 9.5 - 12.0[2][3] | Broad Singlet | Highly deshielded proton; signal disappears upon D₂O exchange.[4] |

| Methine (-CH -OH) | 3.5 - 4.0 | Multiplet | Chemical shift is influenced by the hydroxyl group. |

| Methine (-CH -CH₂COOH) | 2.0 - 2.5 | Multiplet | Influenced by the adjacent carboxylic acid group.[2][4] |

| Cyclohexyl Protons (-CH₂-) | 1.0 - 2.0 | Complex Multiplets | Signals for the various methylene groups on the cyclohexane ring will overlap. |

| Hydroxyl (-OH) | 0.5 - 5.0 | Broad Singlet | Position is variable and depends on concentration and solvent due to hydrogen bonding.[5] |

Predicted ¹³C NMR Data

The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the two methine carbons, and the carbons of the cyclohexane ring.

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |

| Carbonyl (-C OOH) | 170 - 185[6][7][8] | The most deshielded carbon in the molecule. |

| Methine (-C H-OH) | 60 - 80[8] | Carbon attached to the electronegative oxygen atom. |

| Methine (-C H-CH₂COOH) | 40 - 55[8] | Alpha-carbon to the carboxylic acid group. |

| Methylene (-C H₂-COOH) | ~40 | Carbon of the acetic acid side chain. |

| Cyclohexyl Carbons (-CH₂-) | 20 - 40 | Saturated carbons of the cyclohexane ring. |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is expected to be dominated by strong absorptions from the hydroxyl and carbonyl groups.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity/Appearance |

| Carboxylic Acid (-OH) | O-H Stretch | 2500 - 3300[1][6][9] | Very Broad, Strong |

| Alcohol (-OH) | O-H Stretch | 3200 - 3600[10] | Broad, Strong (may be masked by carboxylic acid O-H) |

| Alkane (C-H) | C-H Stretch | 2850 - 3000 | Medium to Strong, Sharp |

| Carbonyl (C=O) | C=O Stretch | 1690 - 1760[1][6][9] | Strong, Sharp |

| Alcohol/Carboxylic Acid | C-O Stretch | 1050 - 1320[1][11] | Medium to Strong |

Predicted Mass Spectrometry (MS) Data

In mass spectrometry with electron ionization (EI), the molecular ion may be weak or absent.[12] The fragmentation pattern will be characteristic of alcohols and carboxylic acids.

| m/z Value | Predicted Fragment | Fragmentation Pathway |

| 158 | [C₈H₁₄O₃]⁺ | Molecular Ion (M⁺) |

| 140 | [M - H₂O]⁺ | Dehydration (loss of water from the alcohol).[13] |

| 113 | [M - COOH]⁺ | Loss of the carboxylic acid group. |

| 99 | [M - CH₂COOH]⁺ | Alpha-cleavage next to the ring. |

| 57 | [C₄H₉]⁺ | Common fragment from cyclohexyl ring cleavage.[14] |

| 45 | [COOH]⁺ | Carboxylic acid fragment. |

Generalized Experimental Protocols

The following are standard procedures for obtaining spectroscopic data for a non-volatile organic solid like 2-(2-Hydroxycyclohexyl)acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical; DMSO-d₆ is often suitable for polar compounds containing exchangeable protons.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A longer relaxation delay (2-5 seconds) and a larger number of scans are typically required due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR): For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). Apply pressure using the instrument's anvil to ensure good contact.

-

Sample Preparation (KBr Pellet): Alternatively, mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal or the KBr pellet.

-

Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

Data Acquisition: Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.[15]

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a relatively non-volatile compound, direct insertion using a solid probe or infusion after dissolving in a suitable solvent (for ESI or APCI) is common. For GC-MS, derivatization to a more volatile ester may be necessary.

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns. Softer ionization methods like Electrospray Ionization (ESI) or Chemical Ionization (CI) may be used to better observe the molecular ion.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z. Analyze the molecular ion peak (if present) and the fragmentation pattern to confirm the molecular weight and structural features.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. web.pdx.edu [web.pdx.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. tutorchase.com [tutorchase.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. brainly.com [brainly.com]

- 12. whitman.edu [whitman.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. reddit.com [reddit.com]

- 15. echemi.com [echemi.com]

An In-depth Technical Guide to 2-(2-Hydroxycyclohexyl)acetic Acid: Synthesis, Properties, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Hydroxycyclohexyl)acetic acid is a carbocyclic compound featuring a cyclohexane ring substituted with a hydroxyl group and an acetic acid moiety. Its structure presents opportunities for stereoisomerism (cis/trans and R/S configurations), which can significantly influence its biological activity. While literature specifically detailing the synthesis and biological profile of 2-(2-Hydroxycyclohexyl)acetic acid is limited, this guide provides a comprehensive overview based on available information for the core molecule and its close structural analogs. The potential of this compound class as anti-inflammatory and anticancer agents is explored, with a focus on underlying mechanisms such as cyclooxygenase (COX) inhibition. This document serves as a foundational resource for researchers interested in the therapeutic potential of cyclohexane derivatives.

Chemical and Physical Properties

Based on available data for 2-(2-Hydroxycyclohexyl)acetic acid and its isomers, the general chemical and physical properties are summarized below. It is important to note that specific values may vary depending on the stereoisomeric form.

| Property | Value | Reference |

| CAS Number | 69198-05-6 | PubChem |

| Molecular Formula | C₈H₁₄O₃ | PubChem |

| Molecular Weight | 158.19 g/mol | PubChem |

| Appearance | White crystalline solid (predicted) | --- |

| Boiling Point | 326.4 °C at 760 mmHg | American Elements |

| Density | 1.166 g/cm³ | American Elements |

| Flash Point | 165.4 °C | ChemNet |

Synthesis of 2-(2-Hydroxycyclohexyl)acetic Acid

Proposed Synthetic Route: Alkylation of Malonic Ester followed by Decarboxylation

One of the most versatile methods for the synthesis of carboxylic acids is the malonic ester synthesis. This approach can be adapted to prepare 2-(2-Hydroxycyclohexyl)acetic acid.

Experimental Protocol: Malonic Ester Synthesis of 2-(2-Hydroxycyclohexyl)acetic Acid

Step 1: Epoxidation of Cyclohexene Cyclohexene is first converted to cyclohexene oxide. This can be achieved using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent like dichloromethane (DCM).

Step 2: Nucleophilic Opening of Cyclohexene Oxide The diethyl malonate is deprotonated with a strong base, such as sodium ethoxide, to form a nucleophilic enolate. This enolate then attacks the epoxide ring of cyclohexene oxide in a nucleophilic substitution reaction (SN2), leading to the opening of the ring and the formation of a C-C bond. This reaction typically yields a mixture of stereoisomers.

Step 3: Hydrolysis and Decarboxylation The resulting diester is then subjected to acidic hydrolysis (e.g., using aqueous HCl) and gentle heating. This process converts the ester groups to carboxylic acids and subsequently leads to the decarboxylation of the malonic acid derivative to yield the final product, 2-(2-Hydroxycyclohexyl)acetic acid.

Alternative Synthetic Strategies

-

Reformatsky Reaction: This reaction involves the treatment of a carbonyl compound (in this case, 2-hydroxycyclohexanone) with an α-haloester in the presence of zinc metal to form a β-hydroxy ester, which can then be hydrolyzed to the corresponding carboxylic acid.

-

Catalytic Hydrogenation: Catalytic hydrogenation of 2-hydroxyphenylacetic acid over a suitable catalyst (e.g., rhodium on alumina) could potentially yield 2-(2-hydroxycyclohexyl)acetic acid. This method would likely produce a mixture of cis and trans isomers.

Biological Activities and Potential Therapeutic Applications

While direct biological data for 2-(2-Hydroxycyclohexyl)acetic acid is scarce, the structural motif of a cyclohexane ring coupled with an acidic functional group is present in a number of biologically active molecules. The primary areas of therapeutic interest for this class of compounds are in inflammation and oncology.

Anti-inflammatory Activity and Cyclooxygenase (COX) Inhibition

Many non-steroidal anti-inflammatory drugs (NSAIDs) are acidic molecules that function by inhibiting the cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, potent mediators of inflammation.[1] Given the structural similarities of 2-(2-Hydroxycyclohexyl)acetic acid to some NSAIDs, it is plausible that it may also exhibit COX-inhibitory activity.

Quantitative Data from Structurally Related Compounds:

The following table summarizes the COX inhibitory activity of some phenoxyacetic acid derivatives, which share the acetic acid moiety and a cyclic structure, providing an indication of the potential potency of this chemical class.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 5d | >100 | 0.08 | >1250 | [2] |

| 5e | 10.03 | 0.09 | 111.4 | [2] |

| 5f | 11.21 | 0.09 | 124.6 | [2] |

| 7b | 4.07 | 0.06 | 67.8 | [2] |

| Celecoxib (Reference) | 14.93 | 0.05 | 298.6 | [2] |

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is a general guideline for determining the inhibitory activity of a compound against COX-1 and COX-2 enzymes.

Materials:

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Arachidonic acid (substrate)

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

Reaction buffer (e.g., Tris-HCl)

-

Cofactors (e.g., hematin, epinephrine)

-

EIA (Enzyme Immunoassay) kit for prostaglandin E₂ (PGE₂) detection

Procedure:

-

Prepare the reaction mixture containing the reaction buffer, cofactors, and the respective COX enzyme (COX-1 or COX-2).

-

Add the test compound at various concentrations to the reaction mixture and pre-incubate.

-

Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Incubate the reaction mixture at 37°C for a specified time.

-

Stop the reaction (e.g., by adding a quenching agent).

-

Quantify the amount of PGE₂ produced using a competitive EIA kit.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.

Anticancer Activity

Several studies have reported the cytotoxic effects of cyclohexane and acetic acid derivatives against various cancer cell lines. The mechanisms of action are often multifactorial and can involve the induction of apoptosis (programmed cell death).

Quantitative Data from Structurally Related Compounds:

The following table presents the in vitro anticancer activity of some N-acylhydrazone derivatives containing a cyclohexane moiety against human colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Compound 10 | HCT-116 | >100 | [3] |

| Compound 13 | HCT-116 | 65.3 | [3] |

| Compound 17 | HCT-116 | 45.2 | [3] |

| Doxorubicin (Reference) | HCT-116 | 0.8 | [4] |

| Compound 10 | MCF-7 | >100 | [3] |

| Compound 13 | MCF-7 | 72.1 | [3] |

| Compound 17 | MCF-7 | 58.9 | [3] |

| Doxorubicin (Reference) | MCF-7 | 1.2 | [4] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic activity of a compound on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HCT-116, MCF-7)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO, isopropanol with HCl)

-

96-well microplates

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and a vehicle control.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the control.

-

Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of cell viability against the logarithm of the compound concentration.

Potential Signaling Pathways

Based on the predicted biological activities, 2-(2-Hydroxycyclohexyl)acetic acid could potentially modulate several key signaling pathways involved in inflammation and cancer.

Cyclooxygenase (COX) and Prostaglandin Synthesis Pathway

Inhibition of COX enzymes would disrupt the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.[1]

Caption: The Cyclooxygenase (COX) pathway and potential inhibition.

NF-κB Signaling Pathway in Inflammation

The transcription factor NF-κB is a master regulator of inflammation.[5][6] Inhibition of pathways upstream of NF-κB, or direct inhibition of NF-κB, can lead to a potent anti-inflammatory effect.

Caption: The canonical NF-κB signaling pathway in inflammation.

Apoptosis Signaling Pathway in Cancer

Induction of apoptosis is a key mechanism for many anticancer drugs. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases.[7]

Caption: The intrinsic and extrinsic apoptosis signaling pathways.

Conclusion and Future Directions

2-(2-Hydroxycyclohexyl)acetic acid represents a simple yet potentially valuable scaffold for the development of new therapeutic agents. Based on the analysis of structurally related compounds, it is hypothesized that this molecule may possess anti-inflammatory and anticancer properties, possibly through the inhibition of COX enzymes and the induction of apoptosis.

Future research should focus on the following areas:

-

Stereoselective Synthesis: Development of efficient synthetic methods to obtain pure stereoisomers of 2-(2-Hydroxycyclohexyl)acetic acid is crucial to enable a thorough investigation of their structure-activity relationships.

-

In Vitro and In Vivo Biological Evaluation: Comprehensive screening of the synthesized compounds for their anti-inflammatory and anticancer activities using a panel of relevant assays is necessary to validate their therapeutic potential.

-

Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by the active compounds will be essential for their further development as drug candidates.

This in-depth technical guide provides a solid foundation for initiating research into 2-(2-Hydroxycyclohexyl)acetic acid and its derivatives, highlighting the promising avenues for the discovery of novel therapeutics.

References

- 1. Cyclooxygenase - Wikipedia [en.wikipedia.org]

- 2. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Apoptotic cell signaling in cancer progression and therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 2-(2-Hydroxycyclohexyl)acetic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of the cis and trans isomers of 2-(2-Hydroxycyclohexyl)acetic acid. Due to the limited availability of experimental data for the 2-hydroxy isomers in publicly accessible literature, this guide also includes data for the closely related 4-hydroxycyclohexylacetic acid isomers as a reference, with clear distinctions made. The methodologies for determining these key physical parameters are detailed to assist researchers in their own experimental work.

Introduction to 2-(2-Hydroxycyclohexyl)acetic Acid Isomers

2-(2-Hydroxycyclohexyl)acetic acid is a carboxylic acid derivative of cyclohexane containing a hydroxyl group. The spatial arrangement of the hydroxyl and the acetic acid groups relative to the cyclohexane ring gives rise to cis and trans diastereomers. These isomers can exhibit different physical and chemical properties, which in turn can influence their biological activity and suitability for drug development.

Quantitative Physical Properties

A summary of the available quantitative data for the isomers of hydroxycyclohexylacetic acid is presented below. It is important to note the lack of specific experimental data for the 2-hydroxy isomers.

| Property | cis-2-(2-Hydroxycyclohexyl)acetic acid | trans-2-(2-Hydroxycyclohexyl)acetic acid | cis-4-(Hydroxycyclohexyl)acetic acid | trans-4-(Hydroxycyclohexyl)acetic acid |

| Molecular Formula | C₈H₁₄O₃ | C₈H₁₄O₃ | C₈H₁₄O₃ | C₈H₁₄O₃ |

| Molecular Weight | 158.19 g/mol | 158.19 g/mol | 158.19 g/mol | 158.19 g/mol |

| Melting Point | Data not available | Data not available | Data not available | 139.5-140 °C[1] |

| Boiling Point | Data not available | Data not available | Data not available | 326.4 °C (predicted for mixture)[2] |

| pKa | Data not available | Data not available | Data not available | Data not available |

| Solubility | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols for Physical Property Determination

The following sections detail the standard experimental methodologies for determining the key physical properties of organic compounds like the isomers of 2-(2-Hydroxycyclohexyl)acetic acid.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.

Methodology:

-

Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube.

-

Apparatus: A melting point apparatus with a heating block and a thermometer or a digital temperature probe is used.

-

Heating: The capillary tube is placed in the heating block, and the temperature is raised at a controlled rate.

-

Observation: The temperature at which the substance starts to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting range. A narrow melting range typically indicates a pure compound.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology:

-

Apparatus: A small-scale distillation apparatus or a Thiele tube can be used. For small sample sizes, a micro-boiling point determination method is suitable.

-

Procedure (Micro Method):

-

A small amount of the liquid is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed in the test tube.

-

The test tube is attached to a thermometer and heated in a water or oil bath.

-

As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

pKa Determination

The pKa value is a measure of the acidity of a compound. For a carboxylic acid, it indicates the tendency to donate a proton.

Methodology (Potentiometric Titration):

-

Solution Preparation: A known concentration of the carboxylic acid is dissolved in a suitable solvent, typically water or a water-alcohol mixture.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter as the base is added.

-

Data Analysis: A titration curve is generated by plotting the pH against the volume of base added. The pKa is the pH at which half of the acid has been neutralized (the midpoint of the titration curve).

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology (Qualitative):

-

Solvent Screening: A small, measured amount of the compound is added to a series of test tubes containing different solvents (e.g., water, ethanol, acetone, diethyl ether, hexane).

-

Observation: The test tubes are agitated, and the solubility is observed at room temperature. Solubility can be categorized as soluble, partially soluble, or insoluble.

-

Quantitative Determination: For a more precise measurement, a saturated solution is prepared, and the concentration of the dissolved solute is determined using techniques like gravimetric analysis (after solvent evaporation) or spectroscopy.

Synthesis and Isomer Separation Workflow

While specific signaling pathways involving 2-(2-Hydroxycyclohexyl)acetic acid isomers are not well-documented, a crucial aspect of their study involves their synthesis and subsequent separation. The following diagram illustrates a general logical workflow for this process.

References

An In-depth Technical Guide to 2-(2-Hydroxycyclohexyl)acetic Acid Derivatives and Analogs for Researchers and Drug Development Professionals

Introduction

2-(2-Hydroxycyclohexyl)acetic acid and its derivatives represent a class of compounds with significant potential in drug discovery and development. The core structure, featuring a hydroxyl-substituted cyclohexane ring linked to an acetic acid moiety, provides a versatile scaffold for the design of novel therapeutic agents. This technical guide explores the synthesis, biological activities, and therapeutic applications of these compounds, with a focus on their potential as anti-inflammatory, analgesic, and anticancer agents. We delve into their mechanisms of action, including the inhibition of key enzymes such as cyclooxygenase (COX), glycerol-3-phosphate acyltransferase (GPAT), and histone deacetylases (HDACs), and provide detailed experimental protocols for their synthesis and biological evaluation.

Synthesis of 2-(2-Hydroxycyclohexyl)acetic Acid Derivatives

The synthesis of 2-(2-hydroxycyclohexyl)acetic acid and its analogs can be achieved through various synthetic routes. A common strategy involves the modification of a pre-formed cyclohexyl acetic acid core. For instance, derivatives such as esters and amides can be readily prepared from the parent carboxylic acid.

A general synthetic scheme for the preparation of cyclohexyl-N-acylhydrazone derivatives, which have shown promising anti-inflammatory and analgesic activities, is depicted below. This pathway involves the initial synthesis of cyclohexanecarbohydrazide, followed by condensation with various aromatic aldehydes to yield the final products.

Biological Activities and Therapeutic Potential

Derivatives of 2-(2-hydroxycyclohexyl)acetic acid have been investigated for a range of biological activities, demonstrating their potential in treating various diseases.

Anti-inflammatory and Analgesic Activity

Several studies have highlighted the anti-inflammatory and analgesic properties of cyclohexyl acetic acid derivatives. These compounds often exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.

A study on a series of cyclohexyl-N-acylhydrazone derivatives demonstrated significant anti-inflammatory and analgesic effects in animal models.[1] The anti-inflammatory activity was assessed by the carrageenan-induced peritonitis model in mice, which measures the inhibition of leukocyte migration. The analgesic activity was evaluated using the acetic acid-induced writhing test in mice.[1]

Table 1: Anti-inflammatory and Analgesic Activity of Cyclohexyl-N-acylhydrazone Derivatives [1]

| Compound | Inhibition of Leukocyte Migration (%) | Antinociceptive Effect (%) |

| 10 | 45 ± 5 | 60 ± 7 |

| 13 | 38 ± 6 | 55 ± 8 |

| 14 | 52 ± 4 | 68 ± 6 |

| 15 | 48 ± 5 | 65 ± 5 |

| 17 | 41 ± 7 | 58 ± 9 |

| 19 | 35 ± 8 | 75 ± 5 |

| 22 | 55 ± 3 | 72 ± 4 |

| 23 | 49 ± 6 | 69 ± 7 |

| 26 | 58 ± 4 | 78 ± 3 |

| Indomethacin (Standard) | 65 ± 3 | 85 ± 2 |

*Data represents the mean ± S.E.M. for n=6-8 animals.

Furthermore, an indomethacin conjugate containing a cyclohexanol group has been identified as a selective COX-2 inhibitor with an IC50 value of 480 nM.[2] While this particular compound did not show antitumor activity, its potent and selective COX-2 inhibition highlights the potential of the cyclohexanol moiety in designing anti-inflammatory agents with improved safety profiles compared to non-selective NSAIDs.

The proposed mechanism for the anti-inflammatory action of these compounds involves the inhibition of the cyclooxygenase pathway, leading to a reduction in the production of prostaglandins, which are key mediators of inflammation.

Enzyme Inhibition: GPAT and HDAC

Beyond COX inhibition, derivatives of 2-(2-hydroxycyclohexyl)acetic acid have shown potential as inhibitors of other key enzymes implicated in disease, such as Glycerol-3-Phosphate Acyltransferase (GPAT) and Histone Deacetylases (HDACs).

Glycerol-3-Phosphate Acyltransferase (GPAT) Inhibition:

GPAT is a critical enzyme in the synthesis of triacylglycerols and is considered a therapeutic target for obesity and related metabolic disorders. A study on conformationally constrained GPAT inhibitors revealed that compounds with a cyclohexane carboxylic acid scaffold were more effective than their cyclopentane counterparts.[3] Although specific 2-(2-hydroxycyclohexyl)acetic acid derivatives were not detailed, the study provides a basis for designing such compounds as GPAT inhibitors.

Table 2: GPAT Inhibitory Activity of Cyclohexane Carboxylic Acid Derivatives [3]

| Compound | % GPAT Inhibition at 40 µg/mL |

| 4b | 15 |

| 8b | 25 |

| 14b | 15 |

Histone Deacetylase (HDAC) Inhibition:

HDAC inhibitors are an emerging class of anticancer agents. Carboxylic acid-containing compounds have been identified as a class of HDAC inhibitors. While specific data for 2-(2-hydroxycyclohexyl)acetic acid derivatives are limited, related carboxylic acid derivatives have shown HDAC inhibitory activity. For instance, a series of novel hydroxamate-based HDAC inhibitors demonstrated potent activity, with some compounds showing IC50 values in the low micromolar to nanomolar range against various HDAC isoforms.[4][5] The general structure of these inhibitors includes a zinc-binding group (like hydroxamic acid or carboxylic acid), a linker, and a cap group that interacts with the enzyme surface. The 2-(2-hydroxycyclohexyl)acetic acid scaffold can be envisioned to fit within this pharmacophore model.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 2-(2-hydroxycyclohexyl)acetic acid derivatives and their analogs.

Synthesis of Cyclohexyl-N-acylhydrazone Derivatives

A general procedure for the synthesis of cyclohexyl-N-acylhydrazone derivatives is as follows:

-

Synthesis of Cyclohexanecarbohydrazide: Cyclohexanecarboxylic acid is refluxed with an excess of hydrazine hydrate for several hours. The excess hydrazine is removed under reduced pressure, and the resulting solid is recrystallized to yield pure cyclohexanecarbohydrazide.

-

Synthesis of Cyclohexyl-N-acylhydrazones: Equimolar amounts of cyclohexanecarbohydrazide and the appropriate aromatic aldehyde are dissolved in ethanol. A catalytic amount of glacial acetic acid is added, and the mixture is refluxed for 2-4 hours. The reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure N-acylhydrazone derivative.[1]

In Vivo Anti-inflammatory and Analgesic Assays

Carrageenan-Induced Paw Edema in Mice: [6][7][8]

-

Animals: Male Swiss albino mice (20-25 g) are used.

-

Procedure: The animals are divided into groups (n=6-8). The control group receives the vehicle (e.g., 0.5% carboxymethyl cellulose). The standard group receives a reference drug (e.g., indomethacin, 10 mg/kg, p.o.). The test groups receive the synthesized compounds at various doses orally.

-

After 1 hour, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each mouse.

-

The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Acetic Acid-Induced Writhing Test in Mice: [9][10][11][12]

-

Animals: Male Swiss albino mice (20-25 g) are used.

-

Procedure: The animals are divided into groups (n=6-8). The control group receives the vehicle. The standard group receives a reference drug (e.g., diclofenac sodium, 10 mg/kg, i.p.). The test groups receive the synthesized compounds at various doses intraperitoneally.

-

After 30 minutes, 0.1 mL of 0.6% acetic acid solution is injected intraperitoneally into each mouse.

-

Five minutes after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a period of 10 minutes.

-

The percentage of analgesic activity is calculated using the formula: % Analgesic Activity = [(Wc - Wt) / Wc] x 100 where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.

In Vitro Enzyme Inhibition Assays

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay: [13][14]

A common method to determine COX inhibitory activity is by measuring the production of prostaglandin E2 (PGE2) from arachidonic acid.

-

Enzyme Source: Purified ovine COX-1 and human recombinant COX-2 can be used.

-

Procedure: The test compounds are pre-incubated with the enzyme in a buffer solution at 37°C for a specified time (e.g., 15 minutes).

-

The reaction is initiated by the addition of arachidonic acid.

-

After a defined incubation period, the reaction is stopped, and the amount of PGE2 produced is quantified using an Enzyme Immunoassay (EIA) kit.

-

The IC50 values (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Determination of TNF-α and IL-6 Levels: [15][16][17][18]

The levels of pro-inflammatory cytokines such as TNF-α and IL-6 can be measured in cell culture supernatants or biological fluids using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Sample Preparation: Cell culture supernatants or plasma/serum samples are collected and stored at -80°C until use.

-

ELISA Procedure: The assay is performed according to the manufacturer's instructions. Briefly, the samples and standards are added to the wells of a microplate pre-coated with a capture antibody specific for the cytokine of interest.

-

After incubation and washing steps, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

-

A substrate solution is then added, and the resulting color development is proportional to the amount of cytokine present.

-

The absorbance is measured using a microplate reader, and the concentration of the cytokine in the samples is determined by comparison with a standard curve.

Conclusion and Future Directions

The 2-(2-hydroxycyclohexyl)acetic acid scaffold holds considerable promise for the development of novel therapeutic agents. The derivatives and analogs of this core structure have demonstrated a diverse range of biological activities, including potent anti-inflammatory, analgesic, and enzyme-inhibitory properties. The data presented in this guide highlights the potential of these compounds to target key players in various disease pathways, such as COX, GPAT, and HDACs.

Future research in this area should focus on:

-

Expansion of the chemical library: Synthesizing a broader range of derivatives, including esters, amides, and other functionalized analogs, to explore the structure-activity relationships more comprehensively.

-

In-depth mechanistic studies: Elucidating the specific signaling pathways modulated by these compounds to better understand their mechanism of action.

-

Quantitative analysis: Generating more extensive quantitative data (IC50, EC50, etc.) for a wider array of biological targets to enable more robust comparisons and lead optimization.

-

Pharmacokinetic and toxicological profiling: Evaluating the drug-like properties of the most promising candidates to assess their potential for further development.

By systematically addressing these areas, the full therapeutic potential of 2-(2-hydroxycyclohexyl)acetic acid derivatives and analogs can be unlocked, paving the way for the discovery of novel and effective treatments for a range of human diseases.

References

- 1. Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rjptsimlab.com [rjptsimlab.com]

- 3. Design, Synthesis, and Biological Evaluation of Conformationally Constrained Glycerol 3-Phosphate Acyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cpclab.uni-duesseldorf.de [cpclab.uni-duesseldorf.de]

- 5. HDAC Inhibitors: Innovative Strategies for Their Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]

- 7. inotiv.com [inotiv.com]

- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Acetic acid induced writhing test: Significance and symbolism [wisdomlib.org]

- 11. saspublishers.com [saspublishers.com]

- 12. 2.11. Analgesic Activity Test Using Acetic Acid-Induced Writhing Test [bio-protocol.org]

- 13. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. researchgate.net [researchgate.net]

- 17. Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Tumor Necrosis Factor-α induces expression and release of interleukin-6 by human urothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Potential Biological Activity of 2-(2-Hydroxycyclohexyl)acetic acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the potential biological activity of the compound 2-(2-Hydroxycyclohexyl)acetic acid. A thorough review of the current scientific literature reveals a significant lack of specific biological data for this molecule. To address this gap and to provide a framework for future research, this document synthesizes information on the known biological activities of structurally related cyclohexane and acetic acid derivatives. Based on this analysis, we propose potential therapeutic areas of interest, hypothetical screening workflows, and plausible signaling pathway interactions. This guide is intended to serve as a foundational resource for initiating research and development programs focused on 2-(2-Hydroxycyclohexyl)acetic acid and its analogs.

Introduction and Current State of Knowledge

2-(2-Hydroxycyclohexyl)acetic acid is a carboxylic acid derivative containing a cyclohexane ring. While the PubChem database contains basic chemical information for this compound, there is a notable absence of published studies detailing its biological effects.[1][2] However, the broader class of cyclohexane derivatives has been shown to exhibit a wide range of biological activities, including anticancer, antioxidant, cytotoxic, analgesic, anti-inflammatory, and antimicrobial properties.[3] This suggests that 2-(2-Hydroxycyclohexyl)acetic acid may possess untapped therapeutic potential. Given the prevalence of the acetic acid moiety in pharmacologically active molecules, particularly in the non-steroidal anti-inflammatory drug (NSAID) class, investigating the biological activity of this compound is a logical and promising endeavor.

Potential Biological Activities Based on Structural Analogs

Based on the activities of related compounds, several potential biological activities for 2-(2-Hydroxycyclohexyl)acetic acid can be hypothesized:

-

Anti-inflammatory Activity: Many acetic acid derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The phenoxy acetic acid derivatives, for example, have been explored as selective COX-2 inhibitors.

-

Anticancer Activity: Various 2-arylbenzoxazole acetic acid derivatives have demonstrated cytotoxic activity against cancer cell lines.[4] The cyclohexane moiety is also present in compounds with reported antineoplastic properties.

-

Neurological Activity: Cyclohexylamine derivatives have been investigated for their analgesic and antidepressant properties.[5]

Proposed Experimental Screening Workflow

To elucidate the biological activity of 2-(2-Hydroxycyclohexyl)acetic acid, a systematic screening process is recommended. The following workflow provides a logical progression from initial broad-based screening to more focused mechanistic studies.

Caption: Proposed experimental workflow for biological activity screening.

Hypothetical Signaling Pathway: Anti-inflammatory Action

Given the structural similarities to some anti-inflammatory agents, a plausible mechanism of action for 2-(2-Hydroxycyclohexyl)acetic acid could involve the inhibition of the cyclooxygenase (COX) pathway, leading to a reduction in prostaglandin synthesis.

Caption: Hypothesized anti-inflammatory signaling pathway.

Quantitative Data Summary (Illustrative Template)

As no quantitative data for the biological activity of 2-(2-Hydroxycyclohexyl)acetic acid is currently available, the following table is provided as a template for organizing future experimental findings.

| Assay Type | Target/Cell Line | Metric | Result |

| COX-2 Inhibition | Recombinant Human | IC50 (µM) | Data not available |

| Cytotoxicity | MCF-7 | GI50 (µM) | Data not available |

| Antibacterial | E. coli | MIC (µg/mL) | Data not available |

Detailed Experimental Protocol (Representative Example)

The following is a representative protocol for an in vitro COX-2 inhibition assay, which would be a critical step in evaluating the potential anti-inflammatory activity of 2-(2-Hydroxycyclohexyl)acetic acid.

Objective: To determine the 50% inhibitory concentration (IC50) of 2-(2-Hydroxycyclohexyl)acetic acid against human recombinant COX-2.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

2-(2-Hydroxycyclohexyl)acetic acid (test compound)

-

Celecoxib (positive control)

-

DMSO (vehicle)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Prostaglandin screening ELISA kit

Procedure:

-

Compound Preparation: Prepare a stock solution of 2-(2-Hydroxycyclohexyl)acetic acid in DMSO. Create a series of dilutions in assay buffer to achieve the desired final concentrations for the assay.

-

Enzyme and Substrate Preparation: Dilute the COX-2 enzyme and arachidonic acid in the assay buffer to the working concentrations recommended by the enzyme supplier.

-

Assay Reaction:

-

In a 96-well plate, add the test compound dilutions, positive control (celecoxib), and vehicle control (DMSO).

-

Add the COX-2 enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Incubate the reaction for a specified time (e.g., 10 minutes) at 37°C.

-

Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

-

-

Detection:

-

Quantify the amount of prostaglandin E2 (PGE2) produced in each well using a competitive ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

Conclusion and Future Directions

While there is currently no direct evidence of biological activity for 2-(2-Hydroxycyclohexyl)acetic acid, the pharmacological relevance of its structural components—the cyclohexane ring and the acetic acid moiety—provides a strong rationale for its investigation as a potential therapeutic agent. The proposed experimental workflow offers a clear path forward for elucidating its biological profile. Initial studies should focus on broad in vitro screening to identify potential areas of activity, followed by more in-depth mechanistic and in vivo studies for any confirmed hits. The synthesis and evaluation of related analogs would also be crucial for establishing structure-activity relationships and optimizing lead compounds. This systematic approach will be essential in unlocking the potential of 2-(2-Hydroxycyclohexyl)acetic acid and its derivatives in drug discovery.

References

- 1. 2-(2-Hydroxycyclohexyl)acetic acid | C8H14O3 | CID 225167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Hydroxy-2-(1-hydroxycyclohexyl)acetic acid | C8H14O4 | CID 129925073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. researchgate.net [researchgate.net]

An In-depth Guide to the Stereoisomers of 2-(2-Hydroxycyclohexyl)acetic Acid for Researchers and Drug Development Professionals

The stereochemistry of pharmacologically active molecules is a critical determinant of their efficacy and safety. This technical guide provides a comprehensive overview of the stereoisomers of 2-(2-hydroxycyclohexyl)acetic acid, a compound of interest in medicinal chemistry. This document details the synthesis, separation, and characterization of its diastereomeric and enantiomeric forms, offering valuable insights for researchers, scientists, and professionals involved in drug development.

Introduction to the Stereoisomers of 2-(2-Hydroxycyclohexyl)acetic Acid

2-(2-Hydroxycyclohexyl)acetic acid possesses two chiral centers, giving rise to a total of four stereoisomers. These consist of two pairs of enantiomers, which are diastereomeric to each other. The relative orientation of the hydroxyl and the acetic acid groups on the cyclohexane ring defines the cis and trans diastereomers. Each of these diastereomers exists as a pair of enantiomers.

Figure 1: Stereoisomers of 2-(2-Hydroxycyclohexyl)acetic acid

Caption: Relationship between the stereoisomers of 2-(2-hydroxycyclohexyl)acetic acid.

Stereoselective Synthesis and Separation

General Synthetic Approach

A plausible synthetic route could involve the stereoselective reduction of a ketoester precursor or the dihydroxylation of a cyclohexenylacetic acid derivative. The choice of reagents and catalysts would be crucial in controlling the stereochemical outcome. For instance, the synthesis of a related compound, (±)-Methyl 2-(3-azido-2-hydroxycyclohexyl)acetate, has been reported and involves the opening of an epoxide, a common strategy to introduce vicinal functional groups with a defined stereochemistry.[1]

Separation of Stereoisomers

Given the challenges in achieving perfect stereoselectivity, the separation of a mixture of stereoisomers is often a necessary step.

1. Separation of Diastereomers: